molecular formula C30H42Cl2F3N5O2 B608092 (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride CAS No. 869725-27-9

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride

Cat. No.: B608092
CAS No.: 869725-27-9
M. Wt: 632.6 g/mol
InChI Key: IXVIZEPNBCSFFE-XLXXGMJUSA-N
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Description

INCB-9471 Dihydrochloride is a novel, orally available small molecule drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist. It is primarily developed for the treatment of HIV/AIDS by inhibiting the entry of the virus into uninfected cells .

Scientific Research Applications

INCB-9471 Dihydrochloride has a wide range of scientific research applications, including:

Chemical Reactions Analysis

INCB-9471 Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of INCB-9471 Dihydrochloride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

INCB-9471 Dihydrochloride exerts its effects by acting as an antagonist of the CCR5 receptor. It blocks the CCR5 co-receptor on host CD4-T cells, preventing the HIV virus from entering uninfected cells. This mechanism of action is different from other oral antiviral drugs that target the virus inside the patient’s white blood cells .

Comparison with Similar Compounds

INCB-9471 Dihydrochloride is unique compared to other similar compounds due to its specific mechanism of action and high selectivity for the CCR5 receptor. Similar compounds include:

INCB-9471 Dihydrochloride stands out due to its potent inhibitory activity against monocyte migration and HIV-1 infection .

Properties

CAS No.

869725-27-9

Molecular Formula

C30H42Cl2F3N5O2

Molecular Weight

632.6 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride

InChI

InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1

InChI Key

IXVIZEPNBCSFFE-XLXXGMJUSA-N

Isomeric SMILES

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl

SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl

Canonical SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB-9471;  INCB-009471;  INCB9471;  INCB009471;  INCB 9471;  INCB 009471

Origin of Product

United States

Synthesis routes and methods

Procedure details

t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate (48.4 g, 0.0921 mol) was treated with a 4.0 M solution of hydrogen chloride in 1,4-dioxane (230 mL) at room temperature for 1 h. The reaction mixture was concentrated to dryness and the residue was further dried under high vacuum. The formed amine hydrochloride was mixed with 4,6-dimethyl-pyrimidine-5-carboxylic acid (16.80 g, 0.110 mol) in methylene chloride (100 mL), and then 1-hydroxybenzotriazole (16.80 g, 0.1243 mol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (25.00 g, 0.1304 mol) and triethylamine (65.0 mL, 0.466 mol) were added. The resulting reaction mixture was stirred at room temperature overnight before it was diluted with methylene chloride and washed with aqueous sodium hydroxide (1 M) and brine. The organic layer was collected and dried over magnesium sulfate. After removal of the solvent, the residue was dissolved in methylene chloride (50 mL) and the solution was passed through a silica plug with ethyl acetate containing 1% triethylamine. The solution was concentrated and the residue was dissolved in 900mL of isopropyl acetate. To the above solution, 185 mL of 1.0 N HCl in isopropyl acetate was slowly added. The mixture slowly turned cloudy, and was stirred overnight. The formed white solid was collected, washed with 40 mL of isopropyl acetate. The cake was air-dried to give 47.0 g (80.7%) of product. MS (EI) 560.3 (M+1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate
Quantity
48.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
reactant
Reaction Step Four
Yield
80.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 2
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 3
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 4
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 5
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 6
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride

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